Sodium alpha-hydroxycyclopentaneethanesulphonate
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Overview
Description
Sodium alpha-hydroxycyclopentaneethanesulphonate is an organosulfur compound with the molecular formula C7H13NaO4S. It is known for its unique chemical structure, which includes a cyclopentane ring and a sulfonate group. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-hydroxycyclopentaneethanesulphonate typically involves the reaction of cyclopentanone with sodium bisulfite under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized with sodium hydroxide to yield the final product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions: Sodium alpha-hydroxycyclopentaneethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: It can be reduced to form sulfides or thiols.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
Sodium alpha-hydroxycyclopentaneethanesulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of sodium alpha-hydroxycyclopentaneethanesulphonate involves its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can further interact with cellular components.
Comparison with Similar Compounds
Sodium methanesulfonate: Similar in structure but lacks the cyclopentane ring.
Sodium ethanesulfonate: Similar but with a simpler alkyl chain.
Sodium benzenesulfonate: Contains an aromatic ring instead of a cyclopentane ring.
Uniqueness: Sodium alpha-hydroxycyclopentaneethanesulphonate is unique due to its cyclopentane ring, which imparts distinct chemical and physical properties. This structural feature makes it more versatile in certain chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
84803-66-7 |
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Molecular Formula |
C7H13NaO4S |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
sodium;2-cyclopentyl-1-hydroxyethanesulfonate |
InChI |
InChI=1S/C7H14O4S.Na/c8-7(12(9,10)11)5-6-3-1-2-4-6;/h6-8H,1-5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
VROUKTPNBGNVRO-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)CC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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